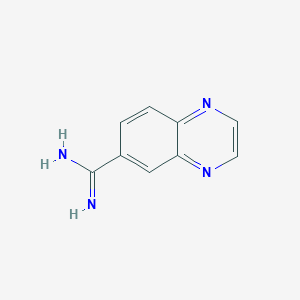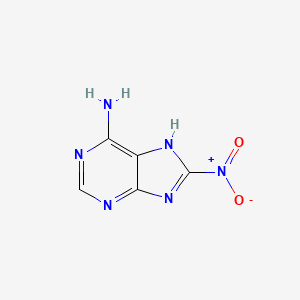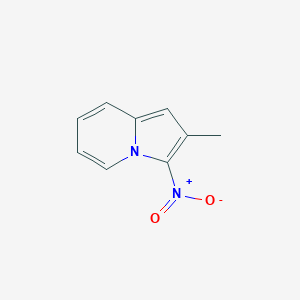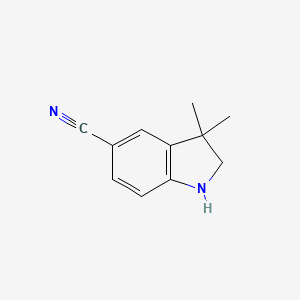
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrimidine compounds.
科学的研究の応用
4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Uniqueness
Its hydroxymethyl group and amino group provide versatile sites for chemical modifications, making it a valuable compound for various research and industrial purposes .
特性
分子式 |
C5H8ClN3O2 |
|---|---|
分子量 |
177.59 g/mol |
IUPAC名 |
6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-4-3(2-9)1-7-5(10)8-4;/h1,9H,2H2,(H3,6,7,8,10);1H |
InChIキー |
TWXUAYFIFDRGMS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)NC(=C1CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)

